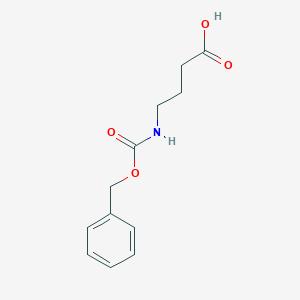

4-(((Benzyloxy)carbonyl)amino)butanoic acid

Description

4-(((Benzyloxy)carbonyl)amino)butanoic acid (CAS: 5105-78-2) is a protected amino acid derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₁₂H₁₅NO₄, with an average molecular weight of 237.255 g/mol and a monoisotropic mass of 237.100108 g/mol . The compound features a benzyloxycarbonyl (Cbz) group attached to the amino moiety of 4-aminobutanoic acid (GABA), rendering it stable under basic and nucleophilic conditions. This protection is critical in peptide synthesis to prevent unwanted side reactions during coupling steps. The compound is also utilized as a key intermediate in synthesizing bioactive molecules, including enzyme inhibitors and antibody haptens .

Properties

IUPAC Name |

4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQMDRQJSNKUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199055 | |

| Record name | Carbobenzoxy-4-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5105-78-2 | |

| Record name | 4-(Benzyloxycarbonylamino)butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5105-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxy-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005105782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5105-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-4-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbobenzoxy-4-aminobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LTF87845X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Z-Gamma-Abu-Oh, also known as N-Cbz-gaba or 4-(((Benzyloxy)carbonyl)amino)butanoic acid, is a derivative of γ-Aminobutyric acid (GABA). GABA is the major inhibitory neurotransmitter throughout the central nervous system. Therefore, it is plausible that Z-Gamma-Abu-Oh may interact with GABA receptors, specifically GABA A receptors.

Mode of Action

GABA binding within the β(+) and α(−) interface induces a conformational change in the receptor channel allowing Cl – ions to pass into the cell to hyperpolarize neurons and make action potentials less likely.

Biochemical Pathways

The major pathway of GABA biosynthesis is the irreversible decarboxylation of L-glutamate catalyzed by glutamate decarboxylase (GAD). This pathway is a safe, sustainable, and environmentally friendly alternative compared to traditional chemical synthesis methods. It’s possible that Z-Gamma-Abu-Oh might be involved in similar biochemical pathways due to its structural similarity to GABA.

Biochemical Analysis

Biochemical Properties

Z-Gamma-Abu-Oh plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with enzymes such as glutamate decarboxylase, which catalyzes the conversion of glutamate to GABA. This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system. Additionally, Z-Gamma-Abu-Oh can bind to GABA receptors, influencing their activity and thereby modulating neurotransmission .

Cellular Effects

The effects of Z-Gamma-Abu-Oh on various cell types and cellular processes are profound. In neuronal cells, it enhances inhibitory neurotransmission by increasing GABA levels, which can lead to reduced neuronal excitability. This modulation of neurotransmitter levels can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-Gamma-Abu-Oh has been shown to influence the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting overall cellular function .

Molecular Mechanism

At the molecular level, Z-Gamma-Abu-Oh exerts its effects through several mechanisms. It binds to GABA receptors, particularly GABA-A and GABA-B receptors, modulating their activity. This binding can result in the inhibition or activation of downstream signaling pathways, depending on the receptor subtype involved. Additionally, Z-Gamma-Abu-Oh can inhibit enzymes such as GABA transaminase, which is involved in GABA degradation, thereby increasing GABA levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Gamma-Abu-Oh can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Long-term studies have shown that Z-Gamma-Abu-Oh can maintain its efficacy in modulating neurotransmitter levels for extended durations, although its potency may decrease over time. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Z-Gamma-Abu-Oh vary with different dosages in animal models. At low doses, it can effectively modulate neurotransmitter levels without causing significant adverse effects. At higher doses, Z-Gamma-Abu-Oh may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. These dosage-dependent effects highlight the importance of optimizing dosage regimens to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

Z-Gamma-Abu-Oh is involved in several metabolic pathways, primarily those related to GABA metabolism. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, influencing the synthesis and degradation of GABA. Additionally, Z-Gamma-Abu-Oh can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of Z-Gamma-Abu-Oh in different biological systems .

Biological Activity

4-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as a derivative of 4-amino butanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a cholinesterase inhibitor and its applications in synthesizing bioactive peptides. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzyloxycarbonyl (Cbz) protecting group, which is significant for its stability and reactivity in biological systems.

Cholinesterase Inhibition

One of the primary biological activities associated with this compound is its inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). Research indicates that derivatives synthesized from this compound exhibit moderate inhibitory activities against AChE, which is crucial for the regulation of neurotransmission in the nervous system.

Table 1: Inhibitory Activities Against Cholinesterases

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|---|

| This compound | 10.5 | 50 | 4.76 |

| Galantamine | 0.1 | 0.8 | 8.0 |

Data derived from experimental studies on synthesized diN-substituted glycyl-phenylalanine derivatives .

The selectivity ratio indicates that this compound preferentially inhibits AChE over BuChE, suggesting its potential therapeutic application in treating conditions like Alzheimer's disease.

Synthesis and Applications

The synthesis of this compound is often achieved through Ugi four-component reactions (Ugi-4CR), which allow for the formation of diverse peptide structures. The utility of this compound as a precursor for various bioactive peptides has been demonstrated in several studies .

Study on Antimicrobial Activity

In a recent study, derivatives of this compound were evaluated for their antimicrobial properties. The compounds were tested against multiple bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Cbz-Protected Derivative | Staphylococcus aureus | 12 |

| Cbz-Protected Derivative | Escherichia coli | 10 |

| Cbz-Protected Derivative | Pseudomonas aeruginosa | 9 |

Results indicate that modifications to the benzyloxycarbonyl group can enhance antibacterial efficacy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of compounds derived from this compound. Research has shown that these compounds may help mitigate neurodegeneration by inhibiting cholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to serve as a building block for more complex molecules, particularly in the development of peptide-based drugs. The benzyloxycarbonyl group provides stability and protection during chemical reactions, which is crucial in synthetic pathways .

1.2 Neuroprotective Agents

Research has indicated that derivatives of 4-(((Benzyloxy)carbonyl)amino)butanoic acid exhibit neuroprotective properties. For instance, compounds structurally related to this molecule have shown potential in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors are being explored for their ability to enhance cognitive function by increasing acetylcholine levels in the brain .

Agrochemical Uses

The compound has been investigated for its potential applications in agrochemicals. Its structural characteristics make it suitable for developing herbicides and fungicides that target specific biochemical pathways in plants while minimizing toxicity to non-target organisms. This application is particularly relevant in sustainable agriculture practices .

Proteomics Research

3.1 Peptide Synthesis

In proteomics, this compound is used in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl protecting group is advantageous for synthesizing peptides that require precise control over amino acid sequences. This method has been widely adopted due to its efficiency and ability to produce high-purity peptides necessary for research and therapeutic applications .

3.2 Case Study: Synthesis of Bioactive Peptides

A notable study demonstrated the synthesis of bioactive peptides using this compound as a key intermediate. The synthesized peptides were evaluated for their biological activity, showing promising results in modulating immune responses and exhibiting antimicrobial properties .

Chemical Properties and Safety

The chemical formula of this compound is C12H15NO4, with a molecular weight of 237.25 g/mol. It is slightly soluble in water and should be stored at low temperatures to maintain stability . Safety data indicates that the compound can cause skin irritation and serious eye damage upon contact, necessitating careful handling procedures in laboratory settings .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility and Polarity: The hydroxylated derivative (4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid) exhibits increased polarity due to the C3 hydroxyl group, improving aqueous solubility compared to the parent compound .

- Stereochemical Impact: The L-configuration in (2S)-2-amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid enhances its compatibility with biological systems, making it preferable for chiral drug synthesis .

Q & A

Q. How should researchers address discrepancies in biological activity data for Cbz-protected derivatives in target-binding assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.